N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
CAS No.: 2640959-88-0
Cat. No.: VC11865787
Molecular Formula: C15H13BrN4O
Molecular Weight: 345.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640959-88-0 |
|---|---|
| Molecular Formula | C15H13BrN4O |
| Molecular Weight | 345.19 g/mol |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide |
| Standard InChI | InChI=1S/C15H13BrN4O/c1-9-7-11(3-4-12(9)16)18-15(21)13-5-6-14-17-10(2)8-20(14)19-13/h3-8H,1-2H3,(H,18,21) |
| Standard InChI Key | FVGAGPYQNPPRAW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C)Br |
Introduction
N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound belonging to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in scientific research. The compound has a molecular formula and a molecular weight of approximately 345.19 g/mol, with a Chemical Abstracts Service (CAS) number of 2742060-70-2.
Synthesis
The synthesis of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step synthetic pathways. These methods allow for the controlled synthesis of the desired compound while providing opportunities for modification at various stages.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide. A comparison highlights its unique features:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 3-Bromoimidazo[1,2-b]pyridazine | 12872319 | C6H4BrN3 | Simpler structure without carboxamide |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 18087-73-5 | C6H4BrClN3 | Contains chlorine instead of additional phenyl group |
| 3-Bromo-2-methylimidazo[1,2-b]pyridazine | 1368313-23-8 | C7H6BrN3 | Lacks carboxamide functionality |
| 8-Bromo-6-chloroimidazo[1,2-b]pyridazine | 933190-51-3 | C6H4BrClN3 | Different halogen placement affects reactivity |
Future Research Directions
To fully explore the potential of N-(4-bromo-3-methylphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, further biochemical studies are necessary to understand its interactions at the molecular level. This could involve investigating its effects on specific biological targets or pathways, similar to how other imidazo[1,2-b]pyridazine derivatives have been studied for their therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume